molecular formula C15H15ClFNO3S B4925963 1-(2-chloro-6-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide

1-(2-chloro-6-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide

Cat. No. B4925963
M. Wt: 343.8 g/mol
InChI Key: DQPAODPDQHCMIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chloro-6-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide, also known as CFMS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CFMS is a sulfonamide derivative that has been synthesized and studied for its pharmacological properties. In

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide is not fully understood. However, it has been suggested that 1-(2-chloro-6-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide may inhibit the activity of enzymes involved in cancer cell growth and inflammation. 1-(2-chloro-6-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
1-(2-chloro-6-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit the production of inflammatory cytokines. 1-(2-chloro-6-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide has also been shown to inhibit the activity of HDACs, which can lead to the activation of tumor suppressor genes and the inhibition of oncogenes.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-chloro-6-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide in lab experiments is that it has been shown to be effective in inhibiting the growth of cancer cells and inducing apoptosis in vitro and in vivo. 1-(2-chloro-6-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. However, one limitation of using 1-(2-chloro-6-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its potential side effects.

Future Directions

There are several future directions for research on 1-(2-chloro-6-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide. One direction is to further investigate its mechanism of action, particularly its inhibition of HDACs. Another direction is to explore its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, it may be useful to investigate the potential side effects of 1-(2-chloro-6-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide and to develop methods for minimizing these side effects. Overall, 1-(2-chloro-6-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide has shown promise as a potential therapeutic agent, and further research is needed to fully understand its potential applications.

Synthesis Methods

1-(2-chloro-6-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide can be synthesized through a multistep process. The starting material for the synthesis is 2-chloro-6-fluoroaniline, which is reacted with 2-methoxybenzyl chloride in the presence of a base to form 2-chloro-6-fluoro-N-(2-methoxybenzyl)aniline. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base to form 1-(2-chloro-6-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide.

Scientific Research Applications

1-(2-chloro-6-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 1-(2-chloro-6-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines.

properties

IUPAC Name

1-(2-chloro-6-fluorophenyl)-N-[(2-methoxyphenyl)methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFNO3S/c1-21-15-8-3-2-5-11(15)9-18-22(19,20)10-12-13(16)6-4-7-14(12)17/h2-8,18H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPAODPDQHCMIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNS(=O)(=O)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chloro-6-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide

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